molecular formula C10H14FNO2 B13048264 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL

1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL

Cat. No.: B13048264
M. Wt: 199.22 g/mol
InChI Key: VZQRSSRWMFLQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the starting materials.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in asymmetric synthesis.

      Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interactions with biological targets.

      Industry: Limited information exists on industrial applications, but it may find use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action remains an area of ongoing research.
    • It may interact with specific receptors, enzymes, or cellular pathways due to its structural features.
  • Comparison with Similar Compounds

      Similar Compounds: Other amino alcohols or phenyl-substituted compounds.

      Uniqueness: Highlight its chiral configuration, fluorine substitution, and methoxy group.

    Remember that further research and detailed studies are necessary to fully understand the compound’s properties and applications

    Biological Activity

    1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL is a chiral compound notable for its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

    • Molecular Formula : C10H14FNO2
    • Molecular Weight : 199.22 g/mol
    • Structural Features :
      • Amino group (-NH2)
      • Fluoro-substituted aromatic ring
      • Methoxy group (-OCH3)

    The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds, which modulate the activity of these targets, leading to various biological effects.

    Enzyme Interactions

    Research indicates that this compound may significantly influence enzyme activity. For example, it has been shown to interact with enzymes involved in neurotransmitter systems, potentially affecting pathways related to mood regulation and neuroprotection.

    Receptor Binding

    This compound exhibits selective binding properties to certain receptors. Its interactions with dopamine receptors have been particularly noteworthy:

    • D3 Dopamine Receptor Agonist : The compound has shown potential as a D3 receptor agonist, which may have implications for treating neuropsychiatric disorders .

    Case Studies

    Several studies have explored the biological effects of this compound:

    • Neuroprotective Effects :
      • A study demonstrated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter levels and enhancing neuronal survival under stress conditions.
    • Antitumor Activity :
      • In vitro assays have indicated that related compounds show antiproliferative activity against various human cancer cell lines, suggesting potential applications in cancer therapy .
    • Synthetic Approaches :
      • Efficient synthetic methods have been developed for producing this compound, emphasizing its utility in drug development and organic synthesis .

    Summary of Biological Activities

    Activity TypeDescriptionReference
    Enzyme InteractionModulates enzyme activity related to neurotransmitter systems
    Receptor AgonismActs as an agonist at D3 dopamine receptors
    Antitumor PropertiesExhibits antiproliferative effects against human cancer cell lines
    Neuroprotective EffectsInfluences neuronal survival under stress

    Properties

    Molecular Formula

    C10H14FNO2

    Molecular Weight

    199.22 g/mol

    IUPAC Name

    1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol

    InChI

    InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3

    InChI Key

    VZQRSSRWMFLQMF-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(C1=CC(=CC(=C1)F)OC)N)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.